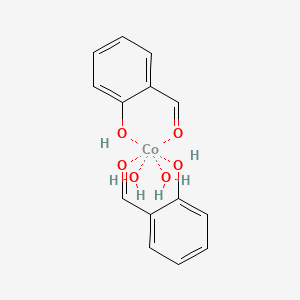
Cobalt(II) salicylaldehyde dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(II) salicylaldehyde dihydrate is a coordination compound formed by the reaction of cobalt(II) ions with salicylaldehyde in the presence of water molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt(II) salicylaldehyde dihydrate can be synthesized through the reaction of cobalt(II) acetate with salicylaldehyde in an ethanolic solution. The reaction is typically carried out under reflux conditions, and the resulting product is isolated by filtration and recrystallization. The general reaction scheme is as follows:
Co(CH3COO)2+2C7H6O2+2H2O→Co(C7H5O2)2⋅2H2O+2CH3COOH
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(II) salicylaldehyde dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: Reduction reactions can convert cobalt(III) back to cobalt(II).
Substitution: Ligand exchange reactions where salicylaldehyde ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or oxygen can be used to oxidize cobalt(II) to cobalt(III).
Reducing Agents: Sodium borohydride or hydrazine can reduce cobalt(III) to cobalt(II).
Solvents: Ethanol, methanol, and water are commonly used solvents in these reactions.
Major Products Formed
Oxidation: Cobalt(III) complexes with different ligands.
Reduction: Cobalt(II) complexes with retained or exchanged ligands.
Substitution: New cobalt(II) complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobalt(II) salicylaldehyde dihydrate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis reactions, including oxidation and reduction processes.
Material Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Medicinal Chemistry: Research has explored its potential as an anticancer agent, particularly in inducing apoptosis and autophagy in cancer cells.
Coordination Chemistry: It serves as a model compound for studying coordination behavior and ligand interactions with transition metals.
Mecanismo De Acción
The mechanism by which cobalt(II) salicylaldehyde dihydrate exerts its effects involves coordination with target molecules, leading to changes in their chemical properties. In medicinal applications, the compound can interact with cellular components, inducing apoptosis and autophagy through pathways involving mitochondrial dysfunction and regulation of autophagy-related proteins .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) acetylacetonate: Another cobalt(II) complex with acetylacetonate ligands.
Cobalt(II) chloride: A simpler cobalt(II) salt used in various chemical reactions.
Cobalt(II) nitrate: A cobalt(II) salt with nitrate ligands, used in different applications.
Uniqueness
Cobalt(II) salicylaldehyde dihydrate is unique due to its specific ligand environment provided by salicylaldehyde, which imparts distinct chemical and physical properties. Its ability to form stable complexes and participate in various chemical reactions makes it valuable for research and industrial applications.
Propiedades
Número CAS |
21039-01-0 |
|---|---|
Fórmula molecular |
C14H16CoO6 |
Peso molecular |
339.21 g/mol |
Nombre IUPAC |
cobalt;2-hydroxybenzaldehyde;dihydrate |
InChI |
InChI=1S/2C7H6O2.Co.2H2O/c2*8-5-6-3-1-2-4-7(6)9;;;/h2*1-5,9H;;2*1H2 |
Clave InChI |
PSEVSPATYJWRKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.O.O.[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















